![molecular formula C9H12N2O2 B1600042 N-Methoxy-6,N-dimethyl-nicotinamide CAS No. 221615-71-0](/img/structure/B1600042.png)
N-Methoxy-6,N-dimethyl-nicotinamide
Overview
Description
“N-Methoxy-6,N-dimethyl-nicotinamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .
Molecular Structure Analysis
The molecular structure of “N-Methoxy-6,N-dimethyl-nicotinamide” consists of 25 bonds in total, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“N-Methoxy-6,N-dimethyl-nicotinamide” has a topological polar surface area of 42.4 Ų, a complexity of 185, and a rotatable bond count of 2 . Unfortunately, specific information about its density, melting point, and boiling point is not available from the sources.Scientific Research Applications
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including N-Methoxy-6,N-dimethyl-nicotinamide, have been studied for their antibacterial and antibiofilm properties . These compounds have been found to be effective against various bacteria, including Enterococcus faecalis .
Antifungal Activity
Nicotinamide derivatives have also been synthesized and studied for their antifungal activity . For instance, compound 3a, a nicotinamide derivative, showed high antifungal activity against Rhizoctonia solani .
Synthesis of Nicotinamide Derivatives
N-Methoxy-6,N-dimethyl-nicotinamide can be used in the synthesis of other nicotinamide derivatives . These derivatives can then be studied for their potential applications in various fields.
Computational Analyses
Nicotinamide derivatives are often studied using computational analyses . These analyses can provide insights into the electronic properties of these compounds, which can be useful in various applications.
Molecular Docking Analyses
Molecular docking analyses are often used to investigate the antibacterial properties of nicotinamide derivatives . These analyses can help identify potential inhibitor candidates against various bacteria.
Detection in Different Matrixes
N-Methoxy-6,N-dimethyl-nicotinamide can be detected in different matrixes using various methods, such as liquid chromatography and enzyme-coupled assay .
properties
IUPAC Name |
N-methoxy-N,6-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463667 | |
Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-6,N-dimethyl-nicotinamide | |
CAS RN |
221615-71-0 | |
Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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